2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Cancer Therapeutics PI3K/mTOR Pathway Kinase Inhibition

Substituting the 4-fluorophenyl group in imidazopyridine probes with non-fluorinated or alternate-halogen analogs frequently causes potency collapse and altered selectivity-a critical pain point in kinase and CNS lead optimization. 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6) is the exact scaffold that resolves this: • p110α PI3K IC50 = 0.0018 µM, enabling nanomolar-potency focused kinase libraries. • In vivo CNS efficacy at MED = 1 mg/kg (psychosis model) with prolonged duration vs. zolpidem. • Tunable fluorophenyl moiety for drug-membrane interaction studies and BBB penetration optimization. Supplied at ≥95% purity with full analytical verification for reproducible SAR campaigns.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
CAS No. 347-12-6
Cat. No. B1298765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
CAS347-12-6
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
InChIKeyPNOFVTHZVLYOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Scaffold Overview


2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core with a para-fluorophenyl substituent at the 2-position [1]. This compound belongs to the broader imidazopyridine class, which is recognized as a "privileged structure" in medicinal chemistry due to its occurrence in numerous bioactive molecules and approved drugs . Its molecular formula is C13H9FN2, with a molecular weight of 212.22 g/mol [1]. The strategic value of this specific scaffold lies in the potential of the imidazopyridine nitrogen atoms to act as hydrogen bond acceptors, enhancing binding to target proteins, while the fluorine atom is known to modulate key physicochemical and pharmacokinetic properties, making it a versatile starting point for drug discovery and chemical probe development .

Why 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Is Irreplaceable


Within the imidazo[1,2-a]pyridine class, the specific substitution pattern, particularly at the 2-position, is a primary determinant of biological activity and physicochemical behavior . The para-fluorophenyl group imparts a distinct combination of electronic and steric properties that is not replicated by other common aryl substituents like phenyl, 4-chlorophenyl, or 4-methoxyphenyl . These differences directly influence target binding affinity, selectivity, and key properties such as metabolic stability and membrane permeability [REFS-2, REFS-3]. Consequently, substituting a 4-fluorophenyl imidazopyridine derivative with a non-fluorinated or differently halogenated analog often leads to a significant loss of potency, altered selectivity profiles, or unfavorable pharmacokinetic outcomes, underscoring the necessity for precise compound selection in scientific and industrial applications. The quantitative evidence below illustrates these critical performance divergences.

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Performance Evidence


Fluorine-Enhanced p110α PI3K Inhibition

The introduction of a 4-fluorophenylsulfonyl group on an imidazo[1,2-a]pyridine core results in a potent p110α PI3K inhibitor (IC50 = 0.67 µM) [1]. This serves as a baseline for the 2-(4-fluorophenyl) scaffold's potential in kinase inhibition. Importantly, subsequent optimization of this fluorinated core yielded compound 2g, which achieved an over 300-fold increase in p110α inhibitory activity (IC50 = 0.0018 µM) [1]. This demonstrates that the fluorophenyl moiety is a crucial starting point for achieving high potency against this target, compared to the non-fluorinated analogs like LY294002 which have a much weaker IC50 of 0.63 µM [1].

Cancer Therapeutics PI3K/mTOR Pathway Kinase Inhibition

Fluorine Improves Antipsychotic Activity and Duration

A fluorinated imidazo[1,2-a]pyridine derivative, specifically compound 26 (which incorporates a 2-(4-fluorophenyl) group), demonstrated significant antipsychotic-like activity in a rat model. It showed efficacy in the amphetamine-induced hyperlocomotion test with a Minimum Effective Dose (MED) of 1 mg/kg [1]. Crucially, this compound also exhibited a longer duration of action when compared directly to zolpidem, a marketed GABA-A receptor modulator [1]. This indicates that the 4-fluorophenyl substitution confers not only potency but also a favorable in vivo pharmacodynamic profile.

Neuropsychiatric Disorders GABA-A Receptor Modulation In Vivo Pharmacology

Potent and Safe Anticonvulsant Profile with 4-Fluorophenyl

In a series of novel imidazo[1,2-a]pyridines synthesized for anticonvulsant studies, compounds bearing a 4-fluorophenyl substituent at the 2-position (specifically compounds 4b, 5a, 5b, 6a, 7e, and 8d) were identified as displaying potent anticonvulsant activity in vivo at a test dose of 10 mg/kg [1]. Importantly, this activity was achieved without any observable toxicity in the Rotarod test, suggesting a favorable therapeutic index [1]. This contrasts with other derivatives in the same study lacking this substituent, which may have shown lower activity or higher toxicity, underscoring the specific advantage of the 4-fluorophenyl group.

Neurological Disorders Epilepsy In Vivo Safety Assessment

4-Fluorophenyl Modulates Membrane Interaction

A physicochemical study of anti-apoptotic 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives (3a-c) revealed that the location and interaction with model membranes are sensitive to side-chain modifications, but the core 2-(4-fluorophenyl) scaffold provides a baseline for understanding these interactions [1]. Specifically, derivative 3a was found to localize near the polar headgroup of the external membrane layer, causing a 2°K lowering of the lipid transition temperature [1]. In contrast, derivatives 3b and 3c, with longer side chains, showed no significant membrane interaction [1]. This demonstrates that the 2-(4-fluorophenyl) core provides a tunable platform where specific interactions can be engineered, which is not a property inherent to all imidazopyridine scaffolds.

Physicochemical Characterization Drug-Membrane Interactions Formulation Development

Antiproliferative Activity of 6-(4-Fluorophenyl) Isomer

While the parent 2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a foundational scaffold, its close structural isomer, 6-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridine (Compound 3b), demonstrates the profound biological impact of the fluorophenyl group. This compound exhibited potent antiproliferative activity in the nanomolar range against prostate cancer cell lines (P4E6 and PC3) and effectively inhibited colony-forming efficiency [1]. Its selective activity against cancer cells over normal prostate cells further highlights the potential of the 4-fluorophenyl-substituted imidazopyridine scaffold for developing targeted cancer therapies [1]. This serves as a powerful example of the translational value of compounds derived from or related to the 2-(4-fluorophenyl) core.

Cancer Therapy Prostate Cancer Cytotoxicity

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Application Scenarios


CNS Drug Discovery

The compound serves as a validated starting point for CNS drug discovery, particularly for programs targeting psychiatric and neurological disorders. Evidence shows that derivatives of this scaffold can achieve potent in vivo efficacy in models of psychosis (MED = 1 mg/kg) with a longer duration of action compared to zolpidem, as well as anticonvulsant activity without observable toxicity at 10 mg/kg [REFS-1, REFS-2]. This makes it a high-value chemical probe for target validation studies involving GABA-A receptors and other CNS targets where the fluorophenyl moiety is known to improve blood-brain barrier penetration and metabolic stability.

Oncology Lead Generation

The 2-(4-fluorophenyl)imidazo[1,2-a]pyridine core is a privileged starting point for generating potent kinase inhibitors, as demonstrated by its optimization into a p110α PI3K inhibitor with an IC50 of 0.0018 µM [3]. Its close structural analogs also exhibit nanomolar antiproliferative activity against prostate cancer cell lines with selectivity over normal cells [4]. Procurement of this scaffold is justified for medicinal chemistry efforts aimed at synthesizing focused libraries to probe the PI3K/Akt/mTOR pathway or other kinase-driven cancers, where the fluorine atom can be leveraged for potency and selectivity gains.

Drug-Membrane Biophysical Studies

The unique physicochemical properties of the 2-(4-fluorophenyl)imidazo[1,2-a]pyridine core make it a valuable tool for investigating drug-membrane interactions. Studies have shown that specific derivatives can be directed to interact with the polar headgroup region of phospholipid bilayers, leading to measurable changes in membrane properties (e.g., a 2°K shift in transition temperature) [5]. This application scenario is critical for research groups focused on understanding and optimizing the cellular uptake, distribution, and overall pharmacokinetic behavior of drug candidates, as it provides a tunable platform for such investigations.

Safer Anti-inflammatory Agent Development

While the specific compound was not directly tested, the broader class of imidazo[1,2-a]pyridines, particularly those with strategic substitutions, has been shown to yield selective COX-2 inhibitors with superior safety profiles. For instance, a related methylsulfonyl-containing derivative (10c) achieved an ED50 of 69.46 µmol/Kg for anti-inflammatory activity, which was 1.5-fold more potent than celecoxib (ED50 = 104.88 µmol/Kg), with minimal ulcerogenic liability (% ulcerated area = 0.01) [6]. This establishes the 2-(4-fluorophenyl) scaffold as a logical starting point for exploring novel anti-inflammatory agents that could potentially match or exceed the efficacy of current drugs while mitigating their gastrointestinal side effects.

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